1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
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Overview
Description
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a complex organic compound featuring multiple methoxy groups and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
The synthesis of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves several steps:
Starting Materials: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl and 3,4,5-trimethoxyphenyl intermediates.
Formation of the Core Structure: These intermediates are then subjected to a series of condensation reactions to form the dibenzo[b,e][1,4]diazepine core.
Final Steps:
Chemical Reactions Analysis
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, often using strong bases or nucleophiles
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Biological Studies: Its interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of more complex molecules and materials, serving as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can be compared with other similar compounds:
Properties
Molecular Formula |
C32H34N2O7 |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
5-acetyl-9-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H34N2O7/c1-18(35)34-24-10-8-7-9-22(24)33-23-13-20(19-11-12-26(37-2)27(15-19)38-3)14-25(36)30(23)31(34)21-16-28(39-4)32(41-6)29(17-21)40-5/h7-12,15-17,20,31,33H,13-14H2,1-6H3 |
InChI Key |
WBRPLGYKMHLJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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